N-methyl-1H-pyrazol-4-amine dihydrochloride

Description

Properties

IUPAC Name |

N-methyl-1H-pyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.2ClH/c1-5-4-2-6-7-3-4;;/h2-3,5H,1H3,(H,6,7);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIMGJHELBSZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CNN=C1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375471-70-7 | |

| Record name | N-methyl-1H-pyrazol-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"N-methyl-1H-pyrazol-4-amine dihydrochloride chemical properties"

An In-depth Technical Guide to the Chemical Properties of N-methyl-1H-pyrazol-4-amine Dihydrochloride

Introduction

N-methyl-1H-pyrazol-4-amine dihydrochloride is a heterocyclic organic compound that serves as a valuable building block, or synthon, in the fields of medicinal chemistry and materials science. As a derivative of pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, it possesses a unique electronic and structural profile. The presence of a primary amine at the 4-position and a methyl group on the N1 nitrogen provides specific points for chemical modification, making it a versatile precursor for the synthesis of more complex molecules. Pyrazole derivatives are known to exhibit a wide range of biological activities, and their scaffolds are integral to numerous commercial drugs.[1][2]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, reactivity, and handling of N-methyl-1H-pyrazol-4-amine dihydrochloride for researchers, scientists, and professionals in drug development.

Compound Identification and Physicochemical Properties

Accurate identification is critical for ensuring experimental reproducibility. N-methyl-1H-pyrazol-4-amine is most commonly handled and stored as a salt to improve its stability and solubility in polar solvents. The dihydrochloride salt form indicates that the pyrazole ring and the exocyclic amine are both protonated.

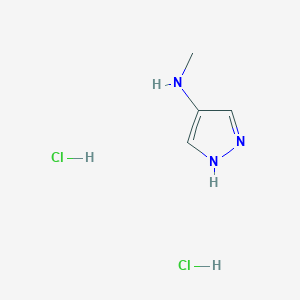

Chemical Structure

Caption: Structure of N-methyl-1H-pyrazol-4-amine Dihydrochloride.

Data Summary

The following table summarizes the key identification and computed physicochemical properties for the compound.

| Property | Value | Source(s) |

| IUPAC Name | 1-methylpyrazol-4-amine;dihydrochloride | [3] |

| Synonyms | 1-Methyl-1H-pyrazol-4-ylamine dihydrochloride | [4] |

| CAS Number | 1375471-70-7 | [4] |

| Parent CAS | 69843-13-6 (Free Base) | [5] |

| Molecular Formula | C₄H₉Cl₂N₃ | |

| Molecular Weight | 170.04 g/mol | |

| Physical State | White to off-white powder (Predicted) | [6] |

| Solubility | Predicted soluble in water, methanol; insoluble in nonpolar solvents | |

| Topological Polar Surface Area (TPSA) | 43.8 Ų (of free base) | [3][5] |

| Hydrogen Bond Donor Count | 3 (from -NH₃⁺) | [3] (Computed) |

| Hydrogen Bond Acceptor Count | 2 (from pyrazole nitrogens) | [3] (Computed) |

Synthesis and Purification

The synthesis of N-methyl-1H-pyrazol-4-amine dihydrochloride is typically achieved in a two-step process starting from a commercially available nitro-pyrazole precursor. This route is efficient and provides high yields of the desired product.

Synthetic Workflow

The overall strategy involves the reduction of a nitro group to a primary amine, followed by protonation with hydrochloric acid to form the stable dihydrochloride salt.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocols

The following protocols are based on established and reliable methodologies.[7]

Protocol 2.2.1: Synthesis of 1-Methyl-1H-pyrazol-4-amine (Free Base)

-

Rationale: Catalytic hydrogenation is the method of choice for nitro group reductions as it is highly efficient, proceeds under relatively mild conditions, and the only byproduct is water, simplifying purification. The use of a continuous-flow hydrogenator (H-Cube®) offers enhanced safety and control over reaction parameters like temperature and pressure.[7]

-

Methodology:

-

Dissolve 1-Methyl-4-nitro-1H-pyrazole (1.0 eq.) in a suitable solvent such as methanol (e.g., 1.62 g in 250 mL).[7]

-

If using a batch setup, add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10% w/w).

-

Pressurize the reaction vessel with hydrogen gas (H₂) to 3-4 bar and stir vigorously at room temperature until TLC or LCMS analysis indicates complete consumption of the starting material.

-

Alternatively, pass the methanol solution through a continuous-flow hydrogenator (e.g., H-Cube®) set to 70°C and 60 bar H₂ pressure.[7]

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield 1-methyl-1H-pyrazol-4-amine as a crude product, which is often used directly in the next step. The reported yield for this step is approximately 99%.[7]

-

Protocol 2.2.2: Preparation of N-methyl-1H-pyrazol-4-amine Dihydrochloride

-

Rationale: The formation of a hydrochloride salt is a standard procedure for the purification and stabilization of basic amines. The free base is soluble in many organic solvents, while its dihydrochloride salt is typically insoluble in nonpolar solvents like diethyl ether, allowing for precipitation and isolation as a clean solid.

-

Methodology:

-

Dissolve the crude 1-methyl-1H-pyrazol-4-amine (1.0 eq.) in a minimal amount of a solvent in which the free base is soluble, such as anhydrous methanol or ethanol.

-

Cool the solution in an ice bath (0°C).

-

Slowly add a solution of hydrochloric acid (2.0-2.2 eq.). A commercially available solution of HCl in diethyl ether or isopropanol is ideal to avoid introducing water.

-

Stir the mixture at 0°C for 30-60 minutes. A precipitate should form.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether or another nonpolar solvent to remove any non-salt impurities.

-

Dry the solid under vacuum to yield N-methyl-1H-pyrazol-4-amine dihydrochloride.

-

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule in solution. For the dihydrochloride salt, a deuterated protic solvent like D₂O or DMSO-d₆ is recommended.

| Predicted ¹H NMR Data (in D₂O) | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazole H5 | 8.0 - 8.2 (singlet) |

| Pyrazole H3 | 7.6 - 7.8 (singlet) |

| N-CH₃ | 3.8 - 4.0 (singlet) |

| -NH₃⁺ | Variable, may exchange with D₂O or appear as a broad singlet around 4.8 ppm (if observable) |

Protocol 3.1.1: Acquiring a ¹H NMR Spectrum

-

Accurately weigh and dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Reference the spectrum to the residual solvent peak (D₂O at ~4.79 ppm, DMSO at 2.50 ppm).

-

Integrate the peaks to confirm the proton ratios (1:1:3 for the pyrazole and methyl protons).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and fragmentation pattern. Electrospray ionization (ESI) is ideal for analyzing polar, salt-like compounds.

-

Expected Result: The analysis will detect the cationic form corresponding to the protonated free base. The primary ion observed will be [M+H]⁺, where M is the free base (C₄H₇N₃).

-

Expected m/z: 98.07 (for [C₄H₈N₃]⁺)

-

Fragmentation: Pyrazole rings are known to fragment via the loss of stable neutral molecules like hydrogen cyanide (HCN) and dinitrogen (N₂).[8]

Protocol 3.2.1: ESI-MS Analysis

-

Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infuse the solution directly into the ESI source or inject it via an LC system.

-

Acquire the spectrum in positive ion mode.

-

Analyze the resulting spectrum for the parent ion [M+H]⁺ and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

| Predicted IR Data | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (from -NH₃⁺) | 3200 - 2800 (Broad) |

| C-H Stretch (Aromatic and Aliphatic) | 3100 - 2900 |

| C=N and C=C Stretch (Pyrazole Ring) | 1650 - 1500 |

| N-H Bend | 1600 - 1500 |

Chemical Reactivity and Applications

The primary utility of N-methyl-1H-pyrazol-4-amine dihydrochloride lies in the reactivity of its primary amino group, which serves as a potent nucleophile for forming new carbon-nitrogen bonds.

Amide Bond Formation

A cornerstone reaction for this compound is its use in amide coupling to form N-(1-methyl-1H-pyrazol-4-yl)amides. This is a fundamental transformation in the synthesis of bioactive molecules.

Caption: Schematic of an amide coupling reaction.

Workflow 4.1.1: Peptide Coupling Protocol

-

Rationale: The dihydrochloride salt must first be neutralized in situ to generate the nucleophilic free amine. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is used for this purpose. A peptide coupling reagent, such as PyBop, activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine to form the stable amide bond.[7]

-

Methodology:

-

To a stirred solution of the carboxylic acid (1.2 eq.) and PyBop (1.1 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM), add DIPEA (3.0 eq.).[7]

-

Add N-methyl-1H-pyrazol-4-amine dihydrochloride (1.0 eq.) to the mixture. Note: The DIPEA will neutralize both the carboxylic acid and the two equivalents of HCl from the amine salt.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LCMS.

-

Upon completion, perform an aqueous workup to remove the base and coupling byproducts. The organic layer is typically washed with a mild acid (e.g., 1M HCl), a mild base (e.g., sat. NaHCO₃), and brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.[7]

-

Safety, Handling, and Storage

Proper handling is essential due to the hazardous nature of this chemical. The following information is compiled from safety data for the parent amine and related compounds.[3][5][6][9][10]

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement(s) |

| GHS07 | Warning | H315: Causes skin irritation.[3][5]H319: Causes serious eye irritation.[3][5]H335: May cause respiratory irritation.[3][6] |

Handling and Personal Protective Equipment (PPE)

-

Always use this compound in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Avoid breathing dust, fumes, or vapors.[10]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Required PPE:

-

Eye Protection: Wear chemical safety goggles or a face shield (conforming to EN166 or OSHA 29 CFR 1910.133 standards).[10][12]

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[10]

-

Storage

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[9]

-

Some suppliers recommend refrigeration.[9]

-

The compound may be air-sensitive; store under an inert atmosphere (e.g., Argon or Nitrogen) for long-term stability.[9]

-

Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][10]

Conclusion

N-methyl-1H-pyrazol-4-amine dihydrochloride is a foundational building block for chemical synthesis. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an attractive component for constructing novel compounds with potential applications in pharmacology and materials science. Understanding its chemical properties, spectroscopic signatures, and handling requirements is paramount for its safe and effective use in a research setting.

References

- Biosynth. (2021, May 18). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

-

PubChem. 1-Methyl-1H-pyrazol-4-ylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Apollo Scientific. (2022, May 16). Safety Data Sheet: 1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride.

-

PubChem. 1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

BIOSYNCE. Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

ResearchGate. 1 H-NMR and 19 F-NMR chemical shifts of compounds 4a-c. Retrieved from [Link]

-

PubChem. 1-methyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

-

Peršin, Z., & Pihler, J. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(10), 824-828. Retrieved from [Link]

-

BMC Chemistry. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

-

ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Methyl-1H-pyrazol-4-ylamine hydrochloride | C4H8ClN3 | CID 17354268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1375471-70-7|N-Methyl-1H-pyrazol-4-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 5. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of N-methyl-1H-pyrazol-4-amine Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for the preparation of N-methyl-1H-pyrazol-4-amine Dihydrochloride, a valuable heterocyclic building block for researchers, scientists, and drug development professionals. The synthesis is presented as a multi-step process commencing with the commercially available 4-nitropyrazole. This guide will elaborate on the strategic considerations behind each synthetic step, from the regioselective methylation of the pyrazole ring to the chemoselective reduction of the nitro group and the final salt formation. Detailed, step-by-step experimental protocols are provided, underpinned by mechanistic insights and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of the N-methyl-pyrazol-4-amine Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceutical agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of molecules targeting a wide array of biological targets. The N-methyl-1H-pyrazol-4-amine moiety, in particular, serves as a key intermediate in the synthesis of potent kinase inhibitors and other therapeutic candidates.[2] The strategic placement of the methyl group and the amino functionality allows for diverse derivatization, enabling the exploration of structure-activity relationships in drug discovery programs. This guide presents a reliable and scalable synthesis of N-methyl-1H-pyrazol-4-amine as its dihydrochloride salt, enhancing its stability and handling properties for downstream applications.

Overall Synthetic Strategy

The synthesis of N-methyl-1H-pyrazol-4-amine dihydrochloride is most efficiently approached through a three-step sequence starting from 4-nitropyrazole. This strategy is predicated on the principles of functional group compatibility and the well-documented reactivity of the pyrazole ring system.

Caption: Overall workflow for the synthesis of N-methyl-1H-pyrazol-4-amine dihydrochloride.

Step-by-Step Synthesis and Mechanistic Discussion

Step 1: N-Methylation of 4-Nitropyrazole

The initial step involves the regioselective methylation of the pyrazole ring. Due to the tautomeric nature of the N-H proton in pyrazole, direct alkylation can lead to a mixture of N1 and N2 isomers. However, in the case of 4-nitropyrazole, the electronic-withdrawing nature of the nitro group directs the alkylation predominantly to the N1 position.

Reaction Scheme:

Caption: N-methylation of 4-nitropyrazole to yield 1-methyl-4-nitropyrazole.

Expertise & Experience: Causality Behind Experimental Choices

-

Choice of Base and Alkylating Agent: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the pyrazole nitrogen, forming the corresponding anion. This anion then acts as a potent nucleophile. Iodomethane is a highly reactive methylating agent.

-

Solvent Selection: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction without interfering with the strong base.

-

Regioselectivity: The electrophilic substitution on the pyrazole ring is generally favored at the C4 position.[3][4][5][6] The presence of the electron-withdrawing nitro group at C4 further deactivates the ring towards electrophilic attack but directs nucleophilic attack of an alkylating agent to the N1 position after deprotonation.

Experimental Protocol: Synthesis of 1-Methyl-4-nitropyrazole [7]

-

To a solution of 4-nitropyrazole (1.0 eq) in anhydrous acetonitrile, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C and add iodomethane (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-methyl-4-nitropyrazole.

| Compound | Molecular Formula | Molecular Weight | Melting Point | Appearance |

| 1-Methyl-4-nitropyrazole | C₄H₅N₃O₂ | 127.10 g/mol | 91-92 °C | White crystalline solid |

Data sourced from PubChem CID 19895 and other references.[8][9][10]

Step 2: Catalytic Hydrogenation of 1-Methyl-4-nitropyrazole

The reduction of the nitro group to a primary amine is a critical transformation. Catalytic hydrogenation is the method of choice for this step due to its high efficiency, chemoselectivity, and the generation of water as the only byproduct, which simplifies purification.[11]

Reaction Scheme:

Caption: Reduction of 1-methyl-4-nitropyrazole to 1-methyl-1H-pyrazol-4-amine.

Expertise & Experience: Causality Behind Experimental Choices

-

Catalyst Selection: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitroarenes.[11] It offers excellent activity and selectivity for the reduction of the nitro group without affecting the pyrazole ring.

-

Hydrogen Source and Pressure: The use of hydrogen gas is standard for this transformation. Elevated pressure (e.g., 60 bar) can significantly increase the reaction rate.[12]

-

Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and is inert under the reaction conditions.

-

Mechanism: The catalytic hydrogenation of nitro compounds is believed to proceed through a stepwise reduction on the catalyst surface, involving nitroso and hydroxylamine intermediates, which are rapidly converted to the amine.[11][13][14]

Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazol-4-amine [12]

-

In a high-pressure hydrogenation vessel, dissolve 1-methyl-4-nitro-1H-pyrazole (1.62 g, 12.7 mmol) in methanol (250 mL).

-

Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% of Pd).

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to 60 bar and heat to 70 °C with vigorous stirring.

-

Maintain these conditions until hydrogen uptake ceases, indicating the completion of the reaction.

-

Cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield 1-methyl-1H-pyrazol-4-amine as the free base. This product is often used in the next step without further purification. A near-quantitative yield (99%) has been reported for this step.[12]

| Compound | Molecular Formula | Molecular Weight | Appearance | Reported Yield |

| 1-Methyl-1H-pyrazol-4-amine | C₄H₇N₃ | 97.12 g/mol | Liquid | ~99% |

Data sourced from PubChem CID 4770990 and other references.[12][15][16]

Step 3: Dihydrochloride Salt Formation

The final step is the conversion of the free amine to its dihydrochloride salt. This is a standard acid-base reaction. The dihydrochloride salt is typically a more stable, crystalline solid, which is easier to handle, weigh, and store compared to the free base, which may be an oil or a low-melting solid.

Reaction Scheme:

Caption: Conversion of the free amine to its dihydrochloride salt.

Expertise & Experience: Causality Behind Experimental Choices

-

Acid Source: A solution of hydrogen chloride in an organic solvent, such as dioxane or ethanol, is preferred over aqueous HCl to avoid introducing water, which can hinder the precipitation of the salt.

-

Stoichiometry: Two equivalents of HCl are used because the pyrazole ring contains two basic nitrogen atoms that can be protonated.

-

Solvent System: The free base is dissolved in a solvent in which it is soluble, but the dihydrochloride salt is not. The addition of a less polar co-solvent, such as diethyl ether, can often induce precipitation of the salt.

Experimental Protocol: Synthesis of N-methyl-1H-pyrazol-4-amine Dihydrochloride

-

Dissolve the crude 1-methyl-1H-pyrazol-4-amine (1.0 eq) in a minimal amount of a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 4M HCl in dioxane (2.2 eq) dropwise with stirring.

-

If a precipitate does not form immediately, add diethyl ether until the solution becomes turbid and a solid begins to form.

-

Continue stirring in the ice bath for 30 minutes to an hour to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any excess acid and impurities.

-

Dry the product under vacuum to yield N-methyl-1H-pyrazol-4-amine dihydrochloride as a crystalline solid.

| Compound | Molecular Formula | Molecular Weight | Appearance |

| N-methyl-1H-pyrazol-4-amine Dihydrochloride | C₄H₉Cl₂N₃ | 170.04 g/mol | White to off-white solid |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of N-methyl-1H-pyrazol-4-amine dihydrochloride. By starting with 4-nitropyrazole, the synthesis leverages well-understood and high-yielding reactions, including regioselective N-methylation and chemoselective catalytic hydrogenation. The final conversion to the dihydrochloride salt enhances the compound's stability and utility as a building block in drug discovery and development. The provided protocols, grounded in established chemical principles, are designed to be reproducible and scalable for laboratory and potential pilot-plant applications.

References

- A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst.

- A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogen

- Pyrazole. SlideShare.

- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

- What are the applications and synthesis of 1-METHYL-4-NITROPYRAZOLE?. Guidechem.

- Complete Electrophilic Substitution Reactions Pyrazole. Scribd.

- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing.

- Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. 2018.

- Process for the catalytic hydrogenation of aromatic nitro compounds.

- Pyrazole structure highlighting the nucleophilic and electrophilic...

- Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid.

- Why is carbon 4 of a pyrazole susceptible to an electrophilic

- Review on synthesis of nitropyrazoles.

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.

- Reaction of 1-methyl-4-nitro-pyrazole with 4-amino-1,2,4-triazole.

- 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis. Chemicalbook.

- Discovery of N,4-Di(1H-pyrazol-4-yl)

- US3294814A - 4-nitropyrazoles.

- Synthesis of 1-vinyl-3(5)-methyl-4-nitropyrazole and study of the effect of methyl substitutes in the pyrazole ring during radical polymerization.

- 1-Methyl-1H-pyrazol-4-amine AldrichCPR. Sigma-Aldrich.

- 4 - Organic Syntheses Procedure. Organic Syntheses.

- 1-methyl-4-nitro-1H-pyrazole. PubChem.

- N-methyl-1h-pyrazol-4-amine (C4H7N3). PubChemLite.

- 1-methyl-1H-pyrazol-4-amine. PubChem.

- Processes for the preparation of pyrazoles.

- N-(4-iodophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - Optional[13C NMR]. SpectraBase.

- N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine. Smolecule.

- Pyrazole synthesis. Organic Chemistry Portal.

- Discovery of N,4-Di(1 H-pyrazol-4-yl)

- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl

- NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory*.

- 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.

- Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central.

- Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. MDPI.

- Pyrazole: an emerging privileged scaffold in drug discovery. PubMed.

- 1H-Pyrazol-4-amine. Tokyo Chemical Industry (India) Pvt. Ltd..

- Methylation-specific PCR: Four steps in primer design.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 5. scribd.com [scribd.com]

- 6. quora.com [quora.com]

- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. US3294814A - 4-nitropyrazoles - Google Patents [patents.google.com]

- 10. WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 15. 1-Methyl-1H-pyrazol-4-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 16. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profiling of N-methyl-1H-pyrazol-4-amine dihydrochloride

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility of N-methyl-1H-pyrazol-4-amine dihydrochloride, a heterocyclic amine of interest in pharmaceutical research and development. In the absence of extensive published solubility data, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to systematically determine its solubility profile. We will delve into the theoretical considerations based on the molecule's structure, present a detailed, field-proven experimental protocol for equilibrium solubility determination, and discuss the critical implications of this data in a drug development context. This guide emphasizes scientific integrity, causality behind experimental choices, and the generation of robust, reliable data.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a foundational physicochemical property that dictates the biopharmaceutical behavior of an active pharmaceutical ingredient (API). For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[] Therefore, a thorough understanding of an API's solubility is paramount for successful formulation development, predicting bioavailability, and ensuring consistent therapeutic outcomes.[][2] N-methyl-1H-pyrazol-4-amine dihydrochloride, as a salt form, is anticipated to exhibit enhanced aqueous solubility compared to its free base. However, quantitative data is essential to guide formulation strategies, from simple aqueous solutions to more complex delivery systems. This guide provides the theoretical and practical tools to generate this critical dataset.

Physicochemical Properties of N-methyl-1H-pyrazol-4-amine dihydrochloride

A molecule's structure provides valuable clues to its potential solubility behavior.[2] N-methyl-1H-pyrazol-4-amine dihydrochloride is a relatively small molecule with several key features that influence its solubility.

| Property | Value/Structure | Source | Implication for Solubility |

| Molecular Formula | C₄H₇N₃ · 2HCl | - | The dihydrochloride salt form significantly increases the likelihood of high aqueous solubility due to the ionic nature of the molecule. |

| Molecular Weight | 170.04 g/mol | Calculated | The low molecular weight generally favors solubility. |

| Structure |  | [3] | The presence of amine and pyrazole nitrogen atoms allows for hydrogen bonding with protic solvents like water, enhancing solubility. The dihydrochloride salt suggests two basic centers are protonated. |

| Topological Polar Surface Area (TPSA) | 43.8 Ų (for the free base) | [4] | A moderate TPSA suggests good potential for interaction with polar solvents. |

The dihydrochloride salt form is the most critical feature, suggesting that the molecule's solubility will be highly dependent on the pH of the medium. The common ion effect may also come into play in buffers containing chloride ions.

Experimental Protocol: Equilibrium Solubility Determination

The "shake-flask" method is a widely accepted and recommended technique for determining equilibrium solubility.[5] This method involves agitating an excess of the compound in a specific solvent until equilibrium is reached, followed by quantifying the concentration of the dissolved API.

Materials and Equipment

-

N-methyl-1H-pyrazol-4-amine dihydrochloride (of known purity)

-

Selection of relevant solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, simulated gastric fluid, simulated intestinal fluid)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

Step-by-Step Methodology

-

Preparation of Solvent Media: Prepare all desired aqueous buffers and solvent systems. For pH-dependent solubility, a range of buffers (e.g., pH 1.2, 4.5, 6.8) is recommended to simulate physiological conditions.[5]

-

Addition of Excess API: Accurately weigh an amount of N-methyl-1H-pyrazol-4-amine dihydrochloride that is in clear excess of its expected solubility and add it to a known volume of the test solvent in a sealed vial. The goal is to have undissolved solid remaining at the end of the experiment.

-

Equilibration: Place the vials on an orbital shaker set to a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance).[5] Allow the samples to agitate for a sufficient duration to reach equilibrium. A preliminary time-course experiment (e.g., sampling at 24, 48, and 72 hours) is advisable to determine when the concentration of the dissolved API plateaus.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the samples to pellet any remaining suspended particles.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is crucial to avoid overestimation of solubility.

-

Dilution and Quantification: Accurately dilute the clear filtrate with a suitable mobile phase to a concentration that falls within the linear range of a pre-established HPLC calibration curve.

-

HPLC Analysis: Analyze the diluted samples by HPLC to determine the concentration of N-methyl-1H-pyrazol-4-amine dihydrochloride. The concentration is then back-calculated to determine the solubility in the original solvent, typically expressed in mg/mL or µg/mL.

Self-Validating System and Controls

-

Purity of API: The purity of the N-methyl-1H-pyrazol-4-amine dihydrochloride used should be confirmed prior to the experiment.

-

Calibration Curve: A multi-point calibration curve for the API must be generated on the HPLC system to ensure accurate quantification.

-

Replicates: A minimum of three replicate determinations for each solvent condition is recommended to ensure the reproducibility of the results.[5]

-

Solid State Analysis: After the experiment, the remaining solid material can be analyzed (e.g., by XRPD) to check for any changes in polymorphic form.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table.

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) ± SD (n=3) |

| Deionized Water | ~ | 37 | [Experimental Value] |

| 0.1 N HCl Buffer | 1.2 | 37 | [Experimental Value] |

| Acetate Buffer | 4.5 | 37 | [Experimental Value] |

| Phosphate Buffer | 6.8 | 37 | [Experimental Value] |

Interpretation of Results:

-

High Aqueous Solubility: Given its dihydrochloride salt form, N-methyl-1H-pyrazol-4-amine dihydrochloride is expected to exhibit high solubility in aqueous media, particularly at low pH where the amine groups are fully protonated.

-

pH-Dependent Solubility: The solubility is likely to decrease as the pH increases and approaches the pKa of the amine groups, leading to the formation of the less soluble free base. This pH-solubility profile is critical for predicting its behavior in the varying pH environments of the gastrointestinal tract.

-

Biopharmaceutical Classification System (BCS): According to the World Health Organization (WHO), an API is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2–6.8.[5] The generated data will allow for the classification of N-methyl-1H-pyrazol-4-amine dihydrochloride within the BCS framework, which is a key consideration for potential biowaivers.

Conclusion

While published solubility data for N-methyl-1H-pyrazol-4-amine dihydrochloride is scarce, this guide provides the necessary framework for any researcher to generate this crucial information with a high degree of scientific rigor. The outlined "shake-flask" protocol, coupled with HPLC analysis, represents a robust and reliable method for determining equilibrium solubility. The resulting data is not merely a set of numbers but a critical tool for guiding formulation development, predicting in vivo performance, and ultimately accelerating the journey of a promising compound from the laboratory to the clinic.

References

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

-

National Center for Biotechnology Information. 1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. 1-methyl-1H-pyrazol-4-amine. PubChem Compound Database. [Link]

Sources

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. 1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride | C4H10Cl2N4 | CID 13525020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide to the Discovery and History of Aminopyrazole Compounds

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone of modern medicinal chemistry.[1] Its derivatives exhibit a vast range of biological activities, leading to their incorporation into numerous therapeutic agents.[2] Within this important class, aminopyrazoles—pyrazoles bearing an exocyclic amino group—have emerged as a "privileged scaffold." This term denotes a molecular framework that is not only synthetically accessible but also capable of interacting with multiple, distinct biological targets through diverse modifications, leading to a high hit rate in drug discovery screenings.[1][3]

The strategic placement of the amino group on the pyrazole ring (at the 3, 4, or 5-position) profoundly influences the molecule's electronic properties, hydrogen bonding capability, and steric profile.[1][4] This versatility has enabled the development of aminopyrazole-based compounds across a wide spectrum of therapeutic areas, including oncology, inflammation, infectious diseases, and neurology.[2][5] Specifically, the 3-aminopyrazole moiety is a well-established bioisostere for the adenine base of ATP, frequently employed as a "hinge-binding" motif in the design of potent protein kinase inhibitors.[3][6]

This technical guide provides a comprehensive overview of the aminopyrazole core, from its historical roots in heterocyclic chemistry to its modern application in rational drug design. We will explore the foundational synthetic methodologies, the evolution of its role as a key pharmacophore, and detailed case studies of its successful implementation in the development of targeted therapeutics.

Historical Perspective and Foundational Syntheses

The story of pyrazoles begins in 1883 with the pioneering work of German chemist Ludwig Knorr.[7][8] While attempting to synthesize a quinoline derivative, Knorr discovered the condensation reaction between a β-ketoester (ethyl acetoacetate) and a hydrazine (phenylhydrazine), which yielded a pyrazolone.[7][9] This reaction, now known as the Knorr pyrazole synthesis, laid the fundamental groundwork for pyrazole chemistry and remains a versatile method for constructing the pyrazole ring.[4][10]

While Knorr's work established the pyrazole core, the specific synthesis and exploration of aminopyrazoles followed as chemists began to explore precursors beyond dicarbonyl compounds. The development of methods using nitrile-containing starting materials was a critical leap forward, providing direct access to the aminopyrazole scaffold. These early methodologies primarily revolve around the cyclocondensation of a hydrazine with a three-carbon synthon bearing a nitrile group.

Key Synthetic Methodologies

The synthesis of aminopyrazoles is dominated by several robust and versatile strategies, primarily differing in the nature of the three-carbon precursor. The choice of starting material and reaction conditions is critical for controlling regioselectivity, especially when using substituted hydrazines, which can result in either 3-aminopyrazole or 5-aminopyrazole isomers.

1.1. Condensation of β-Ketonitriles with Hydrazines

One of the most common and direct routes involves the reaction of a β-ketonitrile (e.g., 3-oxopropanenitrile derivatives) with hydrazine.[11] The reaction proceeds via initial formation of a hydrazone at the ketone position, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the electrophilic carbon of the nitrile group. This pathway reliably yields 3(5)-aminopyrazoles.[12]

1.2. Condensation of α,β-Unsaturated Nitriles with Hydrazines

A second major route utilizes α,β-unsaturated nitriles that contain a leaving group (e.g., alkoxy, amino, or thiomethyl) at the β-position. The reaction typically involves a Michael addition of the hydrazine to the double bond, followed by elimination of the leaving group and subsequent intramolecular cyclization onto the nitrile. The regiochemical outcome of this reaction can often be controlled by the choice of reaction conditions (e.g., acidic vs. basic catalysis).

1.3. Thorpe-Ziegler Cyclization for 4-Aminopyrazoles

The synthesis of 4-aminopyrazoles often employs a different strategy, such as the Thorpe-Ziegler reaction. This intramolecular condensation of dinitriles, catalyzed by a strong base, forms an enaminonitrile ring.[13][14][15] While the classic Knorr synthesis using a 1,3-dicarbonyl precursor can also be adapted to produce 4-aminopyrazoles, the Thorpe-Ziegler approach provides a distinct and powerful alternative.

Case Study: Aminopyrazole-Based JNK3 Inhibitors

The c-Jun N-terminal kinase 3 (JNK3) is primarily expressed in the brain and is a promising therapeutic target for neurodegenerative diseases. The development of selective JNK3 inhibitors provides an excellent example of the aminopyrazole scaffold in action.

A research campaign focused on optimizing aminopyrazole-based JNK3 inhibitors demonstrates the power of structure-activity relationship (SAR) studies. [16]Starting with a lead compound, medicinal chemists systematically modified different parts of the molecule—the core, the N1-substituent of the pyrazole, and the appended amide moiety—to improve potency against JNK3 and selectivity over other closely related kinases like JNK1, JNK2, and p38α. [16]This process involves synthesizing a library of related compounds and assaying their inhibitory activity, typically measured as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce enzyme activity by 50%. [17]

| Compound ID | R1 Group (Amide Moiety) | JNK3 IC₅₀ (nM) | JNK1 IC₅₀ (nM) | Selectivity (JNK1/JNK3) |

|---|---|---|---|---|

| 8c | 4-Methylpyridine | 22 | 60 | 2.7 |

| 22b | 2-Methylpyridine | 81 | 950 | 11.7 |

| 26k | 4-CF₃-Phenyl | 16 | 1000 | 62.5 |

| 26n | 4-CN-Phenyl | 11 | 1000 | 90.9 |

Table 1: Representative SAR data for aminopyrazole-based JNK3 inhibitors, adapted from Zhang et al. (2014). Lower IC₅₀ values indicate higher potency.[16]

The data clearly illustrates the iterative optimization process. Shifting a methyl group on the pyridine ring (8c vs. 22b) significantly improved selectivity. Replacing the pyridine with substituted phenyl rings (26k, 26n) further enhanced both potency and selectivity, leading to candidate molecules with excellent drug-like properties, including high selectivity and good brain penetration. [16]

Case Study: Pirtobrutinib (Jaypirca™) - An FDA-Approved Drug

A landmark achievement for the aminopyrazole scaffold was the FDA approval of pirtobrutinib (formerly RXC005) in 2023. [18][19]Pirtobrutinib is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK) used to treat adult patients with relapsed or refractory mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL). [18][] Its discovery is a prime example of targeting acquired resistance. First-generation BTK inhibitors like ibrutinib are covalent, forming an irreversible bond with a cysteine residue (C481) in the BTK active site. [18]A common mechanism of resistance is a mutation at this site (e.g., C481S), which prevents the covalent bond from forming. Pirtobrutinib's aminopyrazole core allows it to bind potently and reversibly to BTK without relying on this covalent interaction, making it effective against both wild-type and C481S-mutated BTK. [18][]This represents a significant advancement for patients who have developed resistance to prior therapies.

The discovery process for a drug like pirtobrutinib follows a well-defined workflow, beginning with a validated biological target and progressing through rigorous stages of chemical optimization and biological testing.

Experimental Protocol: Synthesis of 3-Amino-5-phenyl-1H-pyrazole

This protocol describes a representative synthesis of a 3(5)-aminopyrazole derivative from a β-ketonitrile, a foundational reaction in the field. The procedure is based on established methods for the cyclocondensation of 3-oxo-3-phenylpropanenitrile with hydrazine. [12][21] Objective: To synthesize 3-amino-5-phenyl-1H-pyrazole via acid-catalyzed condensation.

Materials:

-

3-oxo-3-phenylpropanenitrile (1.0 eq)

-

Hydrazine hydrate (1.05 eq)

-

Glacial Acetic Acid (catalytic amount, ~0.1 eq)

-

Anhydrous Ethanol

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Ether

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask containing anhydrous ethanol (approx. 10 mL per mmol of ketonitrile), add 3-oxo-3-phenylpropanenitrile (1.0 eq), hydrazine hydrate (1.05 eq), and a catalytic amount of glacial acetic acid.

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 60-80°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Take up the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid) and then with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent, and rinse the filter cake with a small amount of ethyl acetate.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Wash the resulting solid residue with cold ethyl ether and dry under vacuum to afford the purified 3-amino-5-phenyl-1H-pyrazole. Characterize the final product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, MS, m.p.).

Self-Validation: The success of the synthesis is validated at each stage. TLC confirms the consumption of starting material. The aqueous wash with sodium bicarbonate should not produce excessive effervescence after the first wash, indicating complete acid neutralization. The final analytical characterization must match the expected data for the target compound, confirming its identity and purity.

Conclusion

From their origins in the foundational work of Ludwig Knorr, aminopyrazole compounds have evolved into a versatile and powerful scaffold in the arsenal of the medicinal chemist. Their synthetic accessibility via several robust chemical pathways allows for the creation of diverse and complex molecular libraries. The inherent electronic and structural properties of the aminopyrazole core, particularly its ability to act as an effective ATP mimic, have cemented its status as a privileged structure in the design of kinase inhibitors.

The successful development and FDA approval of pirtobrutinib serves as a testament to the scaffold's potential, demonstrating its utility in overcoming complex challenges like acquired drug resistance. As our understanding of disease biology deepens, the aminopyrazole framework will undoubtedly continue to serve as a starting point for the discovery of new, targeted therapies for a wide range of human diseases, reinforcing its enduring legacy in the history of drug discovery.

References

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2021). MDPI. Retrieved from [Link]

-

Exploiting acylaminopyrazole scaffold for polypharmacology approach in Alzheimer's disease. (2021). PubMed. Retrieved from [Link]

-

Knorr Pyrazole Synthesis of Edaravone. (2020). Royal Society of Chemistry. Retrieved from [Link]

-

Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2015). PMC - NIH. Retrieved from [Link]

-

Ludwig Knorr. (2025). Britannica. Retrieved from [Link]

-

Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]_

-

3(5)-aminopyrazole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). PMC - NIH. Retrieved from [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC - NIH. Retrieved from [Link]

-

Recent developments in aminopyrazole chemistry. (2009). ResearchGate. Retrieved from [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2007). MDPI. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. Retrieved from [Link]

-

RXC005 (Jaypirca™ (pirtobrutinib)) Reversible BTK inhibitor. (n.d.). Redx Pharma. Retrieved from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved from [Link]

-

Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. (2014). ACS Publications. Retrieved from [Link]

-

The synthetic route of pirtobrutinib. (2023). ResearchGate. Retrieved from [Link]

-

Redx's discovery of pirtobrutinib recognised with unveiling of commemorative plaque. (2023). BIA. Retrieved from [Link]

-

Thorpe reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Thorpe-Ziegler Reaction. (2014). Chem-Station Int. Ed. Retrieved from [Link]

-

A process for the preparation of Pirtobrutinib and its intermediates thereof. (2025). Technical Disclosure Commons. Retrieved from [Link]

-

Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. Retrieved from [Link]

-

Inhibition [IC50/(nmol•L-1)] of FGFR2 kinase and SNU16 cell lines in vitro. (2021). ResearchGate. Retrieved from [Link]

-

Discovery of potential FGFR3 inhibitors via QSAR, pharmacophore modeling, virtual screening and molecular docking studies against bladder cancer. (2021). NIH. Retrieved from [Link]

-

IC50 in nmol/L of FGFR inhibitors. (2024). ResearchGate. Retrieved from [Link]

-

QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (2024). MDPI. Retrieved from [Link]

-

Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines. (2022). PubMed. Retrieved from [Link]

Sources

- 1. Exploiting acylaminopyrazole scaffold for polypharmacology approach in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 15. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies [mdpi.com]

- 18. RXC005 (Jaypirca™ (pirtobrutinib)) Reversible BTK inhibitor - Redx [redxpharma.com]

- 19. bioindustry.org [bioindustry.org]

- 21. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]

Methodological & Application

Application Notes and Protocols for Parallel Synthesis Utilizing N-methyl-1H-pyrazol-4-amine dihydrochloride

Introduction: The Strategic Value of the N-methyl-1H-pyrazol-4-amine Scaffold in Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into numerous FDA-approved drugs. The N-methyl-1H-pyrazol-4-amine moiety, in particular, offers a versatile platform for the generation of diverse chemical libraries. The 4-amino group serves as a key vector for introducing molecular diversity, allowing for the exploration of structure-activity relationships (SAR) through the facile formation of amides, ureas, sulfonamides, and other derivatives.

Parallel synthesis is a powerful strategy in modern drug discovery, enabling the rapid generation of large numbers of discrete compounds.[3][4][5] This approach accelerates the hit-to-lead optimization process by systematically exploring chemical space around a core scaffold. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of N-methyl-1H-pyrazol-4-amine dihydrochloride in solution-phase parallel synthesis campaigns. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights gleaned from extensive experience in the field.

Chemical Properties and Handling of N-methyl-1H-pyrazol-4-amine dihydrochloride

N-methyl-1H-pyrazol-4-amine is typically supplied as a dihydrochloride salt to enhance its stability and shelf-life. The presence of the hydrochloride salt necessitates the use of a base in subsequent reactions to liberate the free, nucleophilic amine.

Table 1: Physicochemical Properties of N-methyl-1H-pyrazol-4-amine dihydrochloride

| Property | Value | Source |

| CAS Number | 127107-23-7 | [6][7][8] |

| Molecular Formula | C₄H₈ClN₃ | [6][8][9] |

| Molecular Weight | 133.58 g/mol | [6][8][9] |

| Appearance | Solid | |

| Storage | Store at room temperature. | [6] |

Safety and Handling Precautions

As with any chemical reagent, proper safety precautions must be observed when handling N-methyl-1H-pyrazol-4-amine dihydrochloride.

-

Hazard Identification : This compound may cause skin irritation, serious eye irritation, and respiratory irritation.[9]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Disposal : Dispose of waste in accordance with local regulations.

Core Synthetic Strategies for Library Generation

The primary amino group of N-methyl-1H-pyrazol-4-amine is the key handle for diversification. The following sections outline robust protocols for common parallel synthesis reactions.

Workflow for Parallel Library Synthesis

The general workflow for a parallel synthesis campaign using N-methyl-1H-pyrazol-4-amine dihydrochloride is depicted below. This process is designed for high-throughput synthesis in multi-well plates.

Caption: General workflow for parallel synthesis.

Detailed Application Protocols

The following protocols are designed for execution in a 96-well plate format but can be scaled as needed.

Protocol 1: Parallel Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry. This protocol utilizes a carbodiimide coupling agent, EDC, with HOBt to minimize side reactions.

Rationale: The combination of EDC and HOBt forms a more stable and reactive HOBt ester from the carboxylic acid, leading to higher yields and purities of the final amides. A non-nucleophilic base like DIPEA is crucial for neutralizing the hydrochloride salt of the amine and the acidic byproducts of the reaction without interfering with the coupling process.

Caption: Amide coupling reaction pathway.

Materials:

-

N-methyl-1H-pyrazol-4-amine dihydrochloride

-

A library of diverse carboxylic acids

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

96-well reaction block

Procedure:

-

Stock Solution Preparation:

-

Prepare a 0.2 M solution of N-methyl-1H-pyrazol-4-amine dihydrochloride in anhydrous DMF.

-

Prepare a 0.6 M solution of DIPEA in anhydrous DMF.

-

Prepare a 0.2 M solution of each carboxylic acid from your library in anhydrous DMF.

-

Prepare a 0.2 M solution of EDC and a 0.2 M solution of HOBt in anhydrous DMF.

-

-

Reaction Setup (per well):

-

To each well of the 96-well reaction block, add 100 µL of the N-methyl-1H-pyrazol-4-amine dihydrochloride solution (0.02 mmol).

-

Add 100 µL of the DIPEA solution (0.06 mmol).

-

Add 100 µL of a unique carboxylic acid solution to each well (0.02 mmol).

-

Add 100 µL of the HOBt solution (0.02 mmol).

-

Initiate the reaction by adding 100 µL of the EDC solution (0.02 mmol).

-

-

Reaction and Work-up:

-

Seal the reaction block and shake at room temperature for 12-18 hours.

-

Quench the reaction by adding 200 µL of water to each well.

-

Extract the products by adding 500 µL of ethyl acetate, shaking, and then separating the organic layer. Repeat the extraction.

-

Combine the organic extracts and evaporate the solvent under a stream of nitrogen or in a centrifugal evaporator.

-

-

Analysis:

-

Dissolve the residue in a suitable solvent (e.g., DMSO) for LC-MS analysis to confirm product identity and purity.

-

Table 2: Representative Data for Parallel Amide Synthesis

| Carboxylic Acid (R-COOH) | Product Mass (m/z) [M+H]⁺ | Purity (%) |

| Acetic Acid | 140.08 | >95 |

| Benzoic Acid | 202.10 | >95 |

| 4-Chlorobenzoic Acid | 236.06 | >95 |

| Cyclohexanecarboxylic Acid | 208.14 | >95 |

Protocol 2: Parallel Urea Synthesis

The formation of ureas is another highly effective method for library diversification, often leading to compounds with potent biological activities.[10] This protocol involves the reaction of the free amine with a library of isocyanates.

Rationale: Isocyanates are highly reactive electrophiles that readily react with primary amines to form ureas without the need for coupling agents. The reaction is typically fast and high-yielding. The use of a base is still required to free the amine from its dihydrochloride salt.

Materials:

-

N-methyl-1H-pyrazol-4-amine dihydrochloride

-

A library of diverse isocyanates (R-N=C=O)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

96-well reaction block

Procedure:

-

Stock Solution Preparation:

-

Prepare a 0.2 M solution of N-methyl-1H-pyrazol-4-amine dihydrochloride in anhydrous DCM.

-

Prepare a 0.5 M solution of TEA in anhydrous DCM.

-

Prepare a 0.2 M solution of each isocyanate from your library in anhydrous DCM.

-

-

Reaction Setup (per well):

-

To each well of the 96-well reaction block, add 100 µL of the N-methyl-1H-pyrazol-4-amine dihydrochloride solution (0.02 mmol).

-

Add 100 µL of the TEA solution (0.05 mmol).

-

Add 100 µL of a unique isocyanate solution to each well (0.02 mmol).

-

-

Reaction and Work-up:

-

Seal the reaction block and shake at room temperature for 2-4 hours.

-

If a precipitate forms, collect it by filtration. If not, evaporate the solvent.

-

Wash the crude product with a small amount of cold diethyl ether to remove any excess isocyanate and triethylamine hydrochloride.

-

-

Analysis:

-

Dissolve the purified product in a suitable solvent for LC-MS analysis.

-

Table 3: Representative Data for Parallel Urea Synthesis

| Isocyanate (R-NCO) | Product Mass (m/z) [M+H]⁺ | Purity (%) |

| Phenyl isocyanate | 218.11 | >95 |

| 4-Chlorophenyl isocyanate | 252.07 | >95 |

| Cyclohexyl isocyanate | 224.16 | >95 |

| n-Butyl isocyanate | 198.15 | >95 |

Conclusion

N-methyl-1H-pyrazol-4-amine dihydrochloride is a highly valuable and versatile building block for parallel synthesis in drug discovery. Its straightforward reactivity allows for the efficient generation of diverse libraries of amides, ureas, and other derivatives. The protocols outlined in this document provide a solid foundation for researchers to design and execute successful high-throughput synthesis campaigns. By understanding the underlying chemical principles and adhering to best practices in handling and reaction execution, scientists can fully leverage the potential of this important scaffold to accelerate the discovery of new therapeutic agents.

References

- Manyem, S., Sibi, M. P., Lushington, G. H., Neuenswander, B., Schoenen, F., & Aubé, J. (2007). Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines.

- Shah, A. A., Chenard, L. K., Tucker, J. W., & Helal, C. J. (2017). Parallel Synthesis of 1H-Pyrazolo[3,4-d]pyrimidines via Condensation of N-Pyrazolylamides and Nitriles.

- Fisher Scientific. (2011). Safety Data Sheet for 1-Methyl-1H-pyrazole-4-carboxylic acid.

- Manyem, S., Sibi, M. P., Lushington, G. H., Neuenswander, B., Schoenen, F., & Aubé, J. (2007). Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines.

- Manyem, S., Sibi, M. P., Lushington, G. H., Neuenswander, B., Schoenen, F., & Aubé, J. (2007). Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines.

- Shah, A. A., Chenard, L. K., Tucker, J. W., & Helal, C. J. (2017). Parallel Synthesis of 1H-Pyrazolo[3,4-d]pyrimidines via Condensation of N-Pyrazolylamides and Nitriles. PubMed.

- Hassan, A. S., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6583.

- Orłowska, K., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9299-9311.

-

abcr Gute Chemie. (n.d.). 1-Methyl-1H-pyrazol-4-amine hydrochloride, min. 95%. Retrieved from [Link]

- Guntipally, R., et al. (2023).

- Spyropoulos, C., & Kokotos, C. G. (2014). One-pot synthesis of ureas from Boc-protected amines. The Journal of Organic Chemistry, 79(10), 4477–4483.

-

Lianhe Aigen Pharma Co., Ltd. (n.d.). 1-methyl-1H-pyrazol-4-amine hydrochloride. Retrieved from [Link]

- Iadanza, M. D., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3788.

- Ghodsinia, S. S. E., & Akhlaghinia, B. (2016). A high-yielding, expeditious, and multicomponent synthesis of urea and carbamate derivatives by using triphenylphosphine/trichloroisocyanuric acid system.

- Sanna, M., et al. (2021). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Pharmaceuticals, 14(9), 895.

-

PubChem. (n.d.). 1-Methyl-1H-pyrazol-4-ylamine hydrochloride. Retrieved from [Link]

- El-Faham, A., et al. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2015(2), 1-84.

- Ryabukhin, S. V., et al. (2012). High throughput synthesis of extended pyrazolo[3,4-d]dihydropyrimidines.

- Hsieh, M.-C., et al. (2011). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 16(5), 3847–3857.

- El-Fakharany, E. M., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1804.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. AB468993 | CAS 127107-23-7 – abcr Gute Chemie [abcr.com]

- 8. 1-methyl-1H-pyrazol-4-amine hydrochloride [lianhe-aigen.com]

- 9. 1-Methyl-1H-pyrazol-4-ylamine hydrochloride | C4H8ClN3 | CID 17354268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

"Experimental setup for microwave-assisted pyrazole synthesis"

Application Notes & Protocols

Topic: Experimental Setup for Microwave-Assisted Pyrazole Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Accelerating Pyrazole Synthesis with Microwave Irradiation

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone of medicinal chemistry.[1] Their derivatives are integral to numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Traditionally, the synthesis of these valuable scaffolds involves conventional heating methods that often require long reaction times, high energy consumption, and the use of hazardous solvents.[1][4]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that revolutionizes this process.[5][6] By utilizing direct, efficient heating of polar molecules through microwave irradiation, MAOS dramatically reduces reaction times from hours to mere minutes, often leading to higher product yields and purity.[2][7][8] This approach aligns with the principles of green chemistry by minimizing energy consumption and enabling solvent-free reactions or the use of environmentally benign solvents like water.[5][6][9] This guide provides a comprehensive overview of the principles, experimental setup, and detailed protocols for the efficient synthesis of pyrazole derivatives using microwave technology.

The Principle of Microwave Heating in Organic Synthesis

Unlike conventional heating methods that transfer energy indirectly via conduction and convection, microwave heating involves the direct interaction of electromagnetic radiation with the molecules in the reaction mixture.[10][11] This efficient energy transfer occurs primarily through two mechanisms:

-

Dipolar Polarization: Polar molecules, such as the reactants and solvents, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation generates friction, leading to instantaneous and uniform heating throughout the bulk of the material.[4][6]

-

Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth in the oscillating electric field. Collisions with surrounding molecules generate heat, contributing to the rapid temperature increase.[4]

This volumetric and direct heating mechanism is the primary reason for the dramatic acceleration of reaction rates observed in MAOS.[8][9]

The Experimental Setup: Dedicated Microwave Reactors

For laboratory synthesis, the use of a dedicated microwave reactor is imperative for safety, reproducibility, and control.[12] Domestic microwave ovens lack the necessary safety features and monitoring capabilities, making them unsuitable and dangerous for chemical reactions, especially those involving flammable solvents or pressure generation.[12][13]

Key Components of a Modern Microwave Reactor:

-

Magnetron: Generates the microwaves, typically at a frequency of 2.45 GHz.[13]

-

Waveguide: Directs the microwaves from the magnetron into the reactor cavity.[11]

-

Reactor Cavity: A shielded chamber where the reaction vessel is placed. Mono-mode reactors focus energy precisely on the sample, while multi-mode reactors provide a larger, more diffuse field.[11]

-

Temperature Sensor: Crucial for monitoring and controlling the reaction temperature. Infrared (IR) sensors measure the surface temperature of the vessel, providing a non-invasive method of control.

-

Pressure Sensor: Essential for sealed-vessel reactions, ensuring that the internal pressure does not exceed the vessel's safety limits.

-

Stirring Mechanism: Magnetic stirring is used to ensure even temperature distribution and prevent localized superheating.[14]

-

Sealed Reaction Vessels: Specially designed glass or Teflon vials with crimp-on caps are used for reactions above the solvent's boiling point. These vessels are built to withstand high pressures and temperatures.[15]

Safety First: Critical Considerations for MAOS

Microwave synthesis is a powerful technique, but it requires strict adherence to safety protocols to mitigate risks.

-

Pressure Management: Never exceed the recommended volume for reaction vials to allow for sufficient headspace.[16] Always allow vials to cool completely (e.g., to 50°C) before opening to prevent explosive depressurization.[15]

-

Solvent Hazards: Avoid using non-polar solvents like hexane or toluene, as they do not heat efficiently and can create unsafe conditions.[17] Be aware of the potential for flammable solvent vapors and ensure the reactor is placed in a well-ventilated fume hood.[13]

-

Avoid Metals: Do not place bulk metal objects, such as spatulas or metal foil, inside the microwave cavity, as this can cause arcing and create a fire hazard.[13][14] Small amounts of finely divided metal catalysts are generally acceptable.[12]

-

Exothermic Reactions: Exercise extreme caution with potentially explosive or highly exothermic reactions. Start with small-scale experiments at low power settings to assess the reaction kinetics.[12]

Optimizing Reaction Parameters

The success of a microwave-assisted synthesis hinges on the careful selection of several key parameters.

Solvent Selection

The choice of solvent is critical, as its ability to absorb microwave energy dictates the heating efficiency.[17] Polar solvents with a high dielectric loss (tan δ) are most effective.

| Solvent | Polarity | Boiling Point (°C) | Dielectric Constant (ε) | Tan δ (x10⁻⁴) | Microwave Absorption |

| Ethanol | Polar | 78 | 24.3 | 600 | High |

| Water | Polar | 100 | 80.4 | 120 | High |

| DMF | Polar | 153 | 36.7 | 120 | Medium |

| Acetonitrile | Polar | 82 | 37.5 | 60 | Medium |

| Toluene | Non-polar | 111 | 2.38 | 5 | Low |

| Hexane | Non-polar | 69 | 1.89 | 1 | Very Low |

Data compiled from various sources. Dielectric properties can vary with temperature.

For "green" applications, solvents like water and ethanol are excellent choices.[6] Solvent-free, or "dry media," reactions are also highly effective, where reactants are mixed neat or with a solid support like silica or alumina.[9][18][19]